5-Chloro-1,3,3-trimethyl-2-methyleneindoline
Overview
Description
5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol. This compound is known for its unique structural features and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with chlorinating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the compound.
Scientific Research Applications
5-Chloro-1,3,3-trimethyl-2-methyleneindoline has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological systems and as a tool in biochemistry research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Chloro-1,3,3-trimethyl-2-methyleneindoline is similar to other indoline derivatives, such as 1,3,3-trimethyl-2-methyleneindoline and 2,3,3-trimethylindolenine. its unique chloro-substituted structure sets it apart, providing distinct chemical and physical properties.
Comparison with Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline
2,3,3-Trimethylindolenine
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
Properties
IUPAC Name |
5-chloro-1,3,3-trimethyl-2-methylideneindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXGJJMPKAYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218844 | |
Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-17-9 | |
Record name | 5-Chloro-2-methylene-1,3,3-trimethylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6872-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6872-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-2-methylene-1,3,3-trimethylindoline in the research presented?
A1: 5-Chloro-2-methylene-1,3,3-trimethylindoline (1) serves as a crucial starting material in the synthesis of 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one (3). [] The research highlights a novel, efficient, and green method for this synthesis, utilizing a coupling reaction with 2-formylbenzoic acid (2) under solvent-free microwave irradiation. [] This method underscores the compound's reactivity and potential in developing new chemical entities.
Q2: Can you elaborate on the structural characterization of 5-Chloro-2-methylene-1,3,3-trimethylindoline and its derivative?
A2: While the research primarily focuses on the derivative, 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one (3), it provides insights into the structural features. The derivative's structure was confirmed through chemical crystallography, revealing a triclinic crystal system with the space group Pī. [] The molecule comprises fused groups from the starting materials (1 and 2) linked by the enamine carbon. [] Further spectroscopic data for 5-Chloro-2-methylene-1,3,3-trimethylindoline itself would necessitate additional analysis.
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